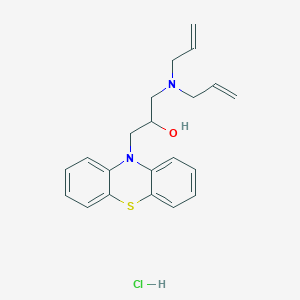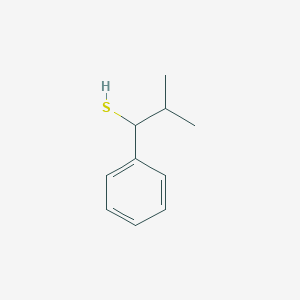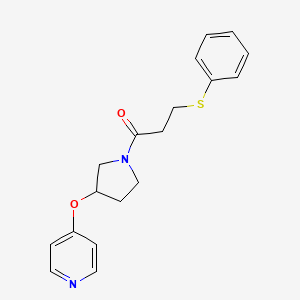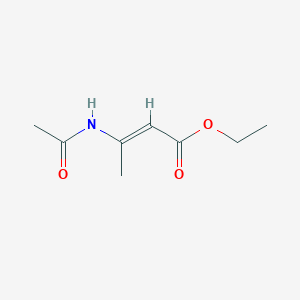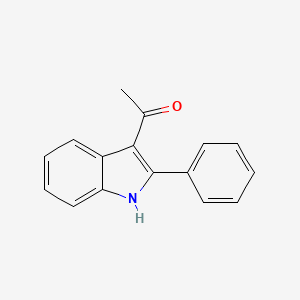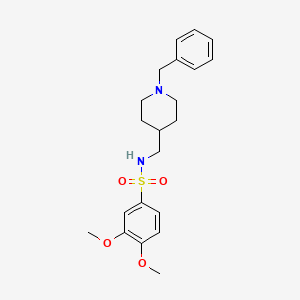
N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is often found in pharmaceuticals and other biologically active compounds . The compound also features a sulfonamide group, which is a common functional group in many drugs.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzylpiperidine moiety might undergo reactions such as N-alkylation, while the sulfonamide group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that sulfonamide derivatives, including compounds structurally related to "N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide", exhibit significant anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the ability to induce cell death in human tumor cells, mainly through apoptosis, highlighting their potential as therapeutic agents against cancer (González-Álvarez et al., 2013). Another study on a novel small molecule HIF-1 pathway inhibitor, structurally similar to the compound , showed its capability to antagonize tumor growth in animal models, suggesting its value as a cancer therapeutic (Mun et al., 2012).
Antimicrobial and Antifungal Properties
Sulfonamides bearing a 1,4-benzodioxin ring have been synthesized and assessed for their antibacterial potential and lipoxygenase inhibition, indicating possible therapeutic applications for inflammatory diseases. The study found that certain sulfonamide derivatives exhibited good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, making them candidates for the treatment of inflammatory and other associated diseases (Abbasi et al., 2017).
Enzyme Inhibition and Biological Evaluation
The synthesis and biological evaluation of thiourea derivatives bearing a benzenesulfonamide moiety have shown promising results in antimycobacterial assays, with some compounds exhibiting high activity against Mycobacterium tuberculosis. This suggests that these derivatives could serve as potential leads for developing new antituberculosis drugs (Ghorab et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
This could inhibit the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the signal transmission.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter . The downstream effects of this can vary depending on the specific neurons and circuits involved, but it could potentially influence processes such as memory, attention, and muscle activation.
Pharmacokinetics
For instance, how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized by enzymes, and how it is excreted from the body would all influence its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific neurons and circuits affected. This could lead to changes in various neurological processes, potentially influencing behaviors and physiological functions associated with these neurons .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs or substances, individual genetic differences, and overall health status, could also influence the compound’s efficacy and potential side effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-20-9-8-19(14-21(20)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMISCRBVGBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

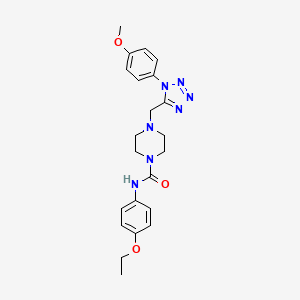
![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)
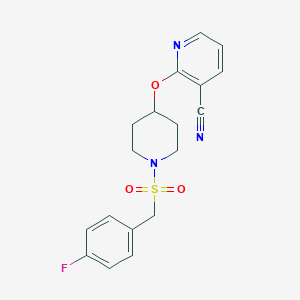
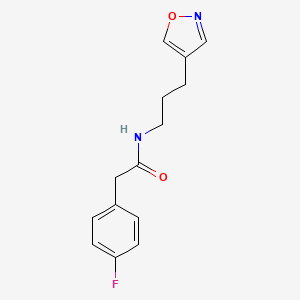
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
